Cas no 6641-61-8 (4-(4-nitrophenoxy)-1,1'-biphenyl)

4-(4-nitrophenoxy)-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl,4-(4-nitrophenoxy)-
- 1-(4-nitrophenoxy)-4-phenylbenzene
- 4-(4-nitrophenoxy)biphenyl
- 4-(4-Nitro-phenoxy)-biphenyl
- 4-Nitro-1-(biphenylyl-(4)-oxy)-benzol
- 4'-Phenyl-4-nitro-diphenylaether
- AC1L664A
- AC1Q21H6
- Biphenyl-4-yl-(4-nitro-phenyl)-aether
- biphenyl-4-yl-(4-nitro-phenyl)-ether
- F0037-3842
- NSC47658
- Oprea1_288740
- Oprea1_301411
- SureCN1284365
- 4-(4-nitrophenoxy)-1,1'-biphenyl
- NSC 47658
- DTXSID50286796
- 1,1'-Biphenyl, 4-(4-nitrophenoxy)-
- Benzene, 1-(4-biphenyloxy)-4-nitro-
- NSC-47658
- 6641-61-8
- 4-(biphenyl-4-oxy)-1-nitrobenzene
- 4-(4-Nitrophenoxy)-1,1'-biphenyl #
- SCHEMBL1284365
- AKOS000747545
-
- インチ: InChI=1S/C18H13NO3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H
- InChIKey: XDVFITWKTSKXEB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 291.08959
- どういたいしつりょう: 291.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- PSA: 52.37
- LogP: 5.57730
4-(4-nitrophenoxy)-1,1'-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0037-3842-3mg |
4-(4-nitrophenoxy)-1,1'-biphenyl |
6641-61-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0037-3842-2μmol |
4-(4-nitrophenoxy)-1,1'-biphenyl |
6641-61-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0037-3842-15mg |
4-(4-nitrophenoxy)-1,1'-biphenyl |
6641-61-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0037-3842-5μmol |
4-(4-nitrophenoxy)-1,1'-biphenyl |
6641-61-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0037-3842-20μmol |
4-(4-nitrophenoxy)-1,1'-biphenyl |
6641-61-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0037-3842-5mg |
4-(4-nitrophenoxy)-1,1'-biphenyl |
6641-61-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
A2B Chem LLC | AY70385-1mg |
1,1'-Biphenyl,4-(4-nitrophenoxy)- |
6641-61-8 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | AY70385-10mg |
1,1'-Biphenyl,4-(4-nitrophenoxy)- |
6641-61-8 | 10mg |
$291.00 | 2024-04-19 | ||
A2B Chem LLC | AY70385-50mg |
1,1'-Biphenyl,4-(4-nitrophenoxy)- |
6641-61-8 | 50mg |
$504.00 | 2024-04-19 | ||
Life Chemicals | F0037-3842-10μmol |
4-(4-nitrophenoxy)-1,1'-biphenyl |
6641-61-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
4-(4-nitrophenoxy)-1,1'-biphenyl 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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4-(4-nitrophenoxy)-1,1'-biphenylに関する追加情報
Comprehensive Overview of 4-(4-Nitrophenoxy)-1,1'-Biphenyl (CAS No. 6641-61-8): Properties, Applications, and Industry Insights
4-(4-Nitrophenoxy)-1,1'-biphenyl (CAS No. 6641-61-8) is a specialized organic compound with a molecular structure combining biphenyl and nitrophenoxy functional groups. This nitroaromatic derivative has garnered attention in academic and industrial research due to its unique chemical properties, including its electron-withdrawing nitro group and extended π-conjugation system. Its molecular formula C18H13NO3 and molecular weight 291.30 g/mol make it a versatile intermediate in synthetic chemistry.
In recent years, the demand for high-performance organic intermediates like 4-(4-nitrophenoxy)biphenyl has surged, driven by advancements in material science and pharmaceutical research. Search engine analytics reveal growing queries such as "applications of nitrophenoxy compounds" and "biphenyl derivatives in OLEDs", reflecting industry trends. This compound's thermal stability (decomposition temperature >250°C) and solubility in organic solvents (e.g., DMF, THF) position it as a candidate for electronic materials and liquid crystal formulations.
The synthesis of CAS 6641-61-8 typically involves Ullmann-type coupling reactions between 4-nitrophenol and halogenated biphenyls, with recent studies optimizing yields using palladium catalysts. Researchers frequently search for "green synthesis methods for biphenyl ethers", highlighting the need for sustainable production. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its high purity (>98%), a critical parameter for optoelectronic applications where impurity levels affect device performance.
Emerging applications include its use as a building block for conjugated polymers in organic photovoltaics, with patent literature describing its incorporation into hole-transport materials. The compound's fluorescence properties (λem ≈ 420 nm) are being explored for sensor development, aligning with the booming chemical sensor market. Environmental studies address its biodegradation pathways, responding to queries like "environmental fate of nitroaromatics".
Regulatory compliance remains a key consideration, with REACH registration data confirming its non-hazardous status at industrial scales. The compound's crystallographic data (monoclinic P21/c space group) aids in computational chemistry studies, a hot topic in AI-driven molecular design. Storage recommendations emphasize protection from UV degradation, relevant to users searching for "stability of aromatic nitro compounds".
Market analysis indicates growing procurement of 4-(4-nitrophenoxy)-1,1'-biphenyl by electronic chemical manufacturers in Asia-Pacific regions. Technical inquiries often focus on scaling up production and purification techniques, reflecting industry pain points. Recent publications demonstrate its utility in creating mesomorphic materials with tunable phase transitions, answering search trends about "smart materials from biphenyl cores".
Future research directions may explore its catalytic reduction to amine derivatives for pharmaceutical scaffolds, a subject of numerous medicinal chemistry queries. The compound's structure-activity relationships continue to inspire innovations in materials informatics, bridging traditional chemistry with machine learning approaches for molecular discovery.
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